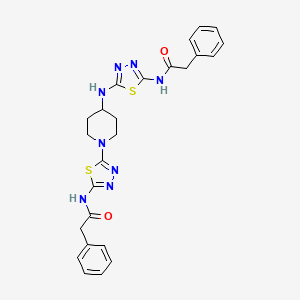
UPGL00004
Overview
Description
UPGL00004 is a potent allosteric inhibitor of glutaminase C, an enzyme that plays a critical role in the metabolism of glutamine. This compound has shown significant inhibitory effects on the proliferation of highly aggressive triple-negative breast cancer cell lines .
Mechanism of Action
UPGL00004, also known as “2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide” or “2-phenyl-N-(5-(4-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)amino)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide”, is a potent allosteric inhibitor of Glutaminase C (GAC) .
Target of Action
The primary target of this compound is Glutaminase C (GAC) . GAC is a 65-kDa enzyme composed of 598 residues and primarily exists as either a dimer or a tetramer . The dimer is inactive, whereas the tetramer has catalytic activity . GAC is a gatekeeper for cellular metabolism, and its activity is critical to the survival of many types of cancer cells .
Mode of Action
This compound inhibits the enzymatic activity of GAC via an allosteric mechanism . It occupies the same binding site as other GAC inhibitors such as CB-839 or BPTES . All three inhibitors regulate the enzymatic activity of GAC via a similar allosteric mechanism .
Biochemical Pathways
This compound affects the glutamine metabolism pathway . Cancer cells often rely on elevated glutamine metabolism, a phenomenon known as "glutamine addiction" . This requirement is met by the overexpression of GAC, which catalyzes the first step in glutamine metabolism . By inhibiting GAC, this compound disrupts this pathway, affecting the survival and proliferation of cancer cells .
Result of Action
This compound potently inhibits the growth of triple-negative breast cancer cells . It also inhibits tumor growth when combined with the anti-vascular endothelial growth factor antibody bevacizumab . In vitro, this compound inhibits MDA-MB-231 and HS578T, TSE cells with IC 50S of 70, 129, and 262 nM, respectively .
Action Environment
It is known that the compound is effective in vivo, suggesting that it is stable and active in the complex environment of the human body .
Biochemical Analysis
Biochemical Properties
UPGL00004 directly binds to the allosteric site at GAC . It inhibits the enzymatic activity of GAC more potently than other allosteric GAC inhibitors . The binding of this compound to GAC regulates the enzymatic activity of GAC via a similar allosteric mechanism as other inhibitors .
Cellular Effects
This compound has been shown to potently inhibit the growth of triple-negative breast cancer cells . It also inhibits tumor growth when combined with the anti-vascular endothelial growth factor antibody bevacizumab .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to GAC and inhibiting its enzymatic activity . This binding interaction regulates the enzymatic activity of GAC via an allosteric mechanism .
Metabolic Pathways
This compound interacts with GAC, a key enzyme in glutamine metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UPGL00004 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized with high purity (≥98%) and is available in various forms, including solid and solution .
Industrial Production Methods: Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: UPGL00004 primarily undergoes allosteric inhibition reactions with glutaminase C. It binds to the allosteric site of the enzyme, thereby inhibiting its activity .
Common Reagents and Conditions: The compound is often used in combination with other reagents such as bevacizumab, an anti-vascular endothelial growth factor antibody, to enhance its inhibitory effects on cancer cell proliferation .
Major Products Formed: The primary product of the reaction involving this compound is the inhibited form of glutaminase C, which leads to reduced glutamine metabolism in cancer cells .
Scientific Research Applications
UPGL00004 has a wide range of scientific research applications, particularly in the fields of cancer research and metabolic studies. It is used to study the Warburg effect in cancer cells, which involves altered glycolytic pathways and increased glutamine metabolism . The compound is also valuable in investigating the role of glutaminase C in various types of cancer, including triple-negative breast cancer .
Comparison with Similar Compounds
UPGL00004 is often compared with other glutaminase C inhibitors such as CB-839 and bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl (BPTES). While all three compounds inhibit glutaminase C via a similar allosteric mechanism, this compound has shown greater potency in inhibiting the enzymatic activity and growth of cancer cells . The binding affinity of this compound for glutaminase C is comparable to that of CB-839, making it a highly effective inhibitor .
List of Similar Compounds:- CB-839
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl (BPTES)
Properties
IUPAC Name |
2-phenyl-N-[5-[[1-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N8O2S2/c34-20(15-17-7-3-1-4-8-17)27-23-30-29-22(36-23)26-19-11-13-33(14-12-19)25-32-31-24(37-25)28-21(35)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,26,29)(H,27,30,34)(H,28,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYCNTHLPRENBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C4=NN=C(S4)NC(=O)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


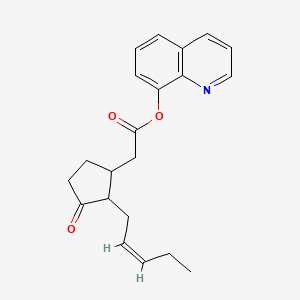
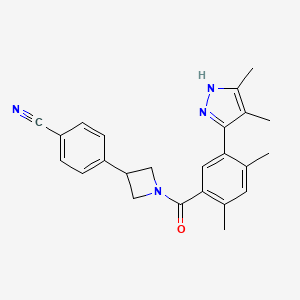
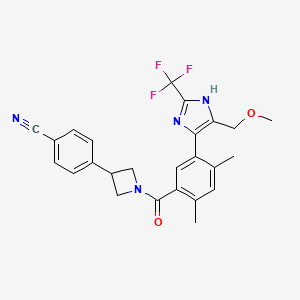
![(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B611517.png)
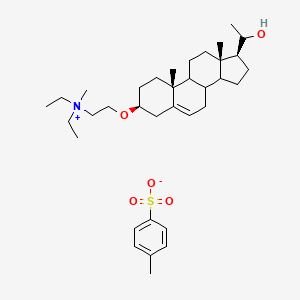


![3-amino-5-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B611523.png)
![7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine](/img/structure/B611524.png)
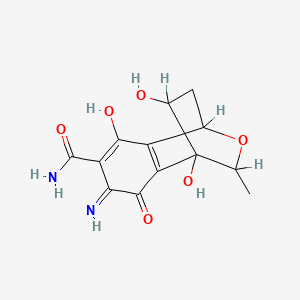

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-1-[[3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)-4-methyl-5-oxo-1,2,4-triazol-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B611530.png)

